Diisodecyl dodecanedioate
Description
Structure
2D Structure
Properties
CAS No. |
63003-35-0 |
|---|---|
Molecular Formula |
C32H62O4 |
Molecular Weight |
510.8 g/mol |
IUPAC Name |
bis(8-methylnonyl) dodecanedioate |
InChI |
InChI=1S/C32H62O4/c1-29(2)23-17-11-9-15-21-27-35-31(33)25-19-13-7-5-6-8-14-20-26-32(34)36-28-22-16-10-12-18-24-30(3)4/h29-30H,5-28H2,1-4H3 |
InChI Key |
PJCONQOGIAEZNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Diisodecyl Dodecanedioate
Esterification Pathways for Diisodecyl Dodecanedioate (B1236620) Synthesis
The principal route for synthesizing Diisodecyl Dodecanedioate is the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com Given the difunctional nature of dodecanedioic acid, the reaction proceeds in a stepwise manner to form the diester.
Mechanistic Aspects of Dodecanedioic Acid Esterification
The esterification of dodecanedioic acid with isodecyl alcohol follows the characteristic mechanism of an acid-catalyzed nucleophilic acyl substitution, known as the Fischer esterification. masterorganicchemistry.com This multi-step, reversible process is initiated by the protonation of one of the carbonyl oxygens of the dicarboxylic acid by an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com
The key mechanistic steps are as follows:
Protonation of the Carbonyl Group : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com
Nucleophilic Attack : A molecule of isodecyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer : A proton is transferred from the oxonium ion (the attacking alcohol moiety) to one of the original hydroxyl groups. This converts the hydroxyl group into a better leaving group (water). masterorganicchemistry.com
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester. masterorganicchemistry.com
This entire sequence is then repeated at the second carboxylic acid group of the monoester to form the final product, this compound. As all steps are in equilibrium, the reaction is typically driven to completion by removing the water byproduct as it forms, often through azeotropic distillation using a solvent like toluene, or by using an excess of the alcohol reactant. masterorganicchemistry.comresearchgate.net
Role of Branched Alcohols in Ester Formation
The use of a branched alcohol like isodecyl alcohol (a mixture of isomers, primarily methylnonanols) is crucial for determining the physical properties of the resulting diester. While the fundamental reaction mechanism does not change, the structure of the alcohol has significant implications.
The branching in the alcohol's carbon chain introduces steric hindrance around the ester linkage. This structural feature disrupts the molecular packing of the final product. The primary consequence of this is a significant depression of the pour point, which is the lowest temperature at which the ester will flow. srce.hr For instance, studies on dodecanedioic acid esters have shown that those synthesized from branched alcohols, such as di-2-ethylhexyl dodecanedioate, exhibit excellent pour points (e.g., -50°C) compared to their linear counterparts like dioctyl dodecanedioate (20°C). srce.hr This improved low-temperature performance is a key reason for selecting branched alcohols in the synthesis of lubricants and plasticizers intended for use across a wide temperature range. researchgate.net
Catalytic Systems in this compound Synthesis
The esterification of dodecanedioic acid is a kinetically slow process that requires a catalyst to proceed at a practical rate. A variety of catalytic systems can be employed, ranging from traditional Brønsted acids to Lewis acids and solid acid catalysts.
Brønsted Acids : Strong mineral acids are the most common catalysts for Fischer esterification. Sulfuric acid (H₂SO₄) is widely used for the synthesis of dodecanedioic acid esters due to its effectiveness and low cost. srce.hrresearchgate.net Other strong acids like p-toluenesulfonic acid (TsOH) and hydrochloric acid (HCl) are also effective. masterorganicchemistry.commdpi.com The primary drawback of these catalysts is the need for a neutralization step during product work-up, which generates salt waste. rug.nl
Lewis Acids : Lewis acid catalysts, such as organometallic compounds, are also utilized. For example, titanium-based catalysts like isopropyl titanate have been used in the synthesis of similar diesters, such as diisodecyl phthalate. google.com Other Lewis acids, including zinc acetate (B1210297) and tin(II) oxalate, have demonstrated catalytic activity in esterification and transesterification reactions. mdpi.com
Solid Acid Catalysts : To overcome the challenges associated with homogeneous catalysts (e.g., separation and waste generation), heterogeneous solid acid catalysts have been developed. These include macroporous polymeric acid catalysts which allow for direct esterification without the need to remove water and can be easily separated from the reaction mixture for reuse. organic-chemistry.org
The choice of catalyst depends on factors such as reaction conditions, desired purity, and process economics.
| Catalyst Type | Specific Example | Key Characteristics | Reference |
|---|---|---|---|
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Highly effective, low cost, requires neutralization. | srce.hrresearchgate.net |
| Brønsted Acid | p-Toluenesulfonic Acid (TsOH) | Effective, solid catalyst, easier to handle than H₂SO₄. | masterorganicchemistry.commdpi.com |
| Lewis Acid | Isopropyl Titanate | Used for similar high molecular weight diesters. | google.com |
| Lewis Acid | Zinc Acetate | Effective in alcoholysis and other esterification reactions. | mdpi.com |
| Solid Acid | Macroporous Polymeric Resin | Heterogeneous, reusable, simplifies purification. | organic-chemistry.org |
Post-Synthetic Processing and Purification Techniques
Following the esterification reaction, the crude product is a mixture containing the desired this compound, unreacted starting materials (dodecanedioic acid and isodecyl alcohol), the acid catalyst, and water. A multi-step purification process is required to isolate the final product at a high purity.
Isolation and Refinement Strategies for Crude this compound
The initial work-up of the crude ester focuses on removing the catalyst and any unreacted acid. This is typically achieved through a series of washing and neutralization steps. A general procedure for high-boiling esters involves the following stages:
Neutralization : The acidic reaction mixture is first neutralized. This is often accomplished by washing with an aqueous alkaline solution, such as sodium hydroxide (B78521) or sodium carbonate, to quench the acid catalyst. google.comgoogle.com
Water Washing : The organic phase is then washed multiple times with water to remove any remaining salts, base, and water-soluble impurities. google.comgoogle.com
Dealcoholization : Excess isodecyl alcohol is removed from the crude ester. Due to the high boiling point of isodecyl alcohol, this is typically performed under vacuum. Steam stripping or steam extraction is also an effective method for removing residual alcohol and other volatile impurities. google.com
Drying : The purified ester is dried to remove any residual water, often with the aid of a drying agent or by heating under vacuum.
This sequence of steps yields a refined this compound product, free from acidic and volatile impurities.
Advancements in Distillation and Separation Methodologies
For high-boiling point compounds like this compound, traditional atmospheric distillation is often unsuitable as the required high temperatures can lead to thermal decomposition. researchgate.net Therefore, advanced distillation and separation techniques are employed for final polishing and purification.
Vacuum Distillation : This is the most common method for purifying high-boiling, thermally sensitive compounds. longdom.org By reducing the operating pressure, the boiling point of the ester is significantly lowered, allowing for distillation to occur at a temperature that prevents degradation. researchgate.net
Fractional Distillation : When separating components with close boiling points, fractional distillation (often under vacuum) is used. This technique utilizes a fractionating column to achieve a higher degree of separation than simple distillation. longdom.org
Steam Distillation : In this process, live steam is introduced into the distillation column. This allows for the distillation of high-boiling substances at temperatures below their decomposition point. google.comlongdom.org
Advanced Separation Processes : For complex mixtures, more advanced methods like heteroazeotropic distillation or extractive distillation can be more energy-efficient than traditional methods. mdpi.com These techniques involve adding an entrainer or solvent to alter the relative volatilities of the components, facilitating easier separation. mdpi.com
| Technique | Principle of Operation | Advantage for this compound | Reference |
|---|---|---|---|
| Vacuum Distillation | Lowers the boiling point of the substance by reducing the ambient pressure. | Prevents thermal decomposition during purification. | researchgate.net |
| Fractional Distillation | Separates components based on boiling point differences using a fractionating column. | Provides high-purity separation from close-boiling impurities. | longdom.org |
| Steam Distillation | Uses steam to volatilize high-boiling compounds at lower temperatures. | Effective for removing volatile impurities and residual reactants. | google.com |
| Heteroazeotropic Distillation | Adds an entrainer that forms a low-boiling azeotrope with one or more components. | Can be more energy-efficient for specific separations. | mdpi.com |
Sustainable and Bio-based Approaches in Dicarboxylic Acid and Ester Production
The production of this compound is intrinsically linked to the synthesis of its precursor, dodecanedioic acid (DDDA). Traditionally, the synthesis of long-chain dicarboxylic acids like DDDA has relied on petrochemical feedstocks and energy-intensive chemical processes. However, a growing emphasis on sustainability and green chemistry has spurred the development of bio-based and biocatalytic approaches for the production of both the dicarboxylic acid precursor and its subsequent ester derivatives. These methods utilize renewable resources and enzymatic processes to reduce the environmental footprint and offer a more sustainable alternative to conventional manufacturing.
Renewable Feedstock Utilization for Dodecanedioic Acid
A significant advancement in the sustainable production of dodecanedioic acid involves the use of renewable feedstocks derived from vegetable oils and animal fats. This approach moves away from the dependence on petroleum-based raw materials, thereby reducing greenhouse gas emissions and reliance on finite resources. Key renewable feedstocks for DDDA production include palm kernel oil, coconut oil, and lauric acid.
The conversion of these renewable feedstocks into DDDA is often a multi-step process that combines traditional chemocatalysis with biocatalysis. A prominent example is a transformational process that involves the hydrodeoxygenation (HDO) of vegetable oils or fatty acids to produce n-dodecane. This is followed by the microbial oxidation of n-dodecane to yield dodecanedioic acid. This integrated approach leverages the efficiency of chemical conversion with the high selectivity of biological systems.
Table 1: Renewable Feedstocks for Dodecanedioic Acid Production
| Feedstock | Key Components | Precursor for DDDA |
| Palm Kernel Oil | Lauric Acid, Myristic Acid, Oleic Acid | n-Dodecane |
| Coconut Oil | Lauric Acid, Myristic Acid, Caprylic Acid | n-Dodecane |
| Lauric Acid | Dodecanoic Acid | n-Dodecane |
The yeast Candida tropicalis has been effectively utilized for the biotransformation of n-dodecane into dodecanedioic acid. Research has demonstrated the feasibility of this process, achieving high concentrations of DDDA. By optimizing process parameters such as pH and substrate feeding strategies, a final DDDA concentration of 66 g/L has been reached in small-scale bioreactors using dodecanoic acid methyl ester, a derivative of coconut oil, as the feedstock.
Another innovative bio-based route involves a multi-enzymatic cascade for the production of DDDA from linoleic acid, a renewable fatty acid. This one-pot process, utilizing a whole-cell system in E. coli, has achieved a productivity of 43.8 g L⁻¹ d⁻¹. This pathway highlights the potential of engineering complex biological systems for the efficient and sustainable synthesis of dicarboxylic acids.
Biocatalytic and Enzymatic Synthesis Routes for Dicarboxylic Acid Precursors
The synthesis of dicarboxylic acid esters, including this compound, can be achieved through environmentally friendly enzymatic processes. Lipases, a class of hydrolytic enzymes, have been widely explored as catalysts for esterification reactions due to their high selectivity, mild reaction conditions, and ability to function in organic solvents. These enzymatic routes offer a green alternative to conventional chemical esterification, which often requires harsh catalysts and high temperatures.
Candida antarctica lipase (B570770) B (CALB) is a particularly versatile and widely used biocatalyst for the synthesis of esters. It can efficiently catalyze the esterification of dicarboxylic acids with a variety of alcohols to produce the corresponding diesters. The synthesis of this compound would involve the esterification of dodecanedioic acid with isodecyl alcohol, a reaction that can be effectively catalyzed by CALB.
The enzymatic synthesis of polyesters from dicarboxylic acids and diols further demonstrates the utility of lipases in forming ester linkages. In these reactions, activated dicarboxylic acid esters, such as divinyl esters, are often used to enhance the reaction rate and yield. The lipase-catalyzed polycondensation of divinyl adipate (B1204190) with glycols proceeds under mild conditions to produce polyesters, showcasing the potential for enzymatic synthesis of various ester compounds.
Table 2: Key Enzymes in Biocatalytic Dicarboxylic Acid and Ester Synthesis
| Enzyme/Microorganism | Role | Substrate | Product |
| Candida tropicalis | Microbial Oxidation | n-Dodecane | Dodecanedioic Acid |
| E. coli (engineered) | Multi-enzymatic Cascade | Linoleic Acid | Dodecanedioic Acid |
| Candida antarctica lipase B (CALB) | Esterification | Dicarboxylic Acids, Alcohols | Dicarboxylic Acid Esters |
The use of biocatalysis extends to the production of the dicarboxylic acid precursors themselves. For instance, cytochrome P450 monooxygenases are employed in the biosynthesis of ω-hydroxydodecanoic acid, a precursor that can be further oxidized to dodecanedioic acid. These enzymatic systems offer high specificity in the functionalization of fatty acids, enabling the targeted production of valuable chemical intermediates from renewable sources.
The integration of renewable feedstocks with advanced biocatalytic and enzymatic synthesis routes provides a robust and sustainable platform for the production of this compound and other valuable oleochemicals. These green chemistry approaches not only reduce the environmental impact of chemical manufacturing but also offer the potential for novel and improved product properties.
Functional Research Applications and Material Science Contributions
Diisodecyl Dodecanedioate (B1236620) as a Polymer Additive
Diisodecyl dodecanedioate (DIDD) is a high molecular weight diester utilized as a plasticizer in polymer formulations. Its molecular structure, featuring a long, linear C12 dicarboxylic acid backbone (dodecanedioic acid) and branched C10 alcohol (isodecyl alcohol) end groups, imparts flexibility, durability, and processability to rigid polymers. Its primary function is to increase the free volume within the polymer matrix, thereby lowering the glass transition temperature (Tg) and enhancing the material's ductility.
Mechanisms of Plasticization in Polymer Matrices
The action of this compound as a plasticizer is understood through several established theories that describe how such additives transform a rigid, brittle polymer into a flexible and more useful material. The primary mechanisms involve the disruption of intermolecular forces between polymer chains and an increase in the free volume within the polymer structure.
The process begins when DIDD is blended with a polymer resin, such as polyvinyl chloride (PVC). At elevated processing temperatures, the plasticizer molecules penetrate the polymer structure, swelling the particles. researchgate.net The polar ester groups of the DIDD molecules interact with polar sites on the polymer chains, while the long, non-polar isodecyl groups provide steric hindrance. This combination effectively pushes the polymer chains further apart, weakening the strong polymer-polymer bonds (van der Waals forces) that are responsible for the material's rigidity. researchgate.net
This separation of polymer chains increases the "free volume" available for the polymer segments to move. With more space to move, the chains can more easily slide past one another, which lowers the energy required for deformation and reduces the material's glass transition temperature (Tg). A lower Tg means the material behaves in a flexible, rubbery manner at room temperature rather than a rigid, glassy one. researchgate.net In essence, the large DIDD molecules act as internal lubricants, allowing for greater molecular mobility and imparting the desired flexibility and durability to the final product. researchgate.net
Influence on Polymer Melt Rheology and Processing Characteristics
The incorporation of this compound significantly alters the rheological properties of a polymer melt, which is crucial for optimizing processing operations like extrusion and injection molding. Rheology is the study of the flow and deformation of matter; in polymer processing, melt viscosity is a key parameter.
The addition of a plasticizer like DIDD reduces the intermolecular forces between polymer chains, which in turn lowers the melt viscosity. This reduction in viscosity means that the polymer requires less energy to flow, allowing for processing at lower temperatures and pressures. This can lead to reduced energy consumption and faster production cycles.
Furthermore, polymer melts are typically non-Newtonian fluids, meaning their viscosity changes with the applied shear rate—a phenomenon known as shear thinning. The presence of DIDD enhances this shear-thinning behavior. At the high shear rates experienced during processing, the plasticized polymer's viscosity decreases significantly, facilitating easier mold filling and shaping.
The table below conceptualizes the expected influence of adding this compound on key polymer processing parameters.
| Rheological/Processing Parameter | Effect of Adding DIDD | Reason |
|---|---|---|
| Melt Viscosity | Decrease | Reduces intermolecular polymer chain attraction, allowing chains to move more freely. |
| Glass Transition Temperature (Tg) | Decrease | Increases free volume and molecular mobility, transitioning the polymer from a glassy to a rubbery state at lower temperatures. |
| Melt Flow Index (MFI) | Increase | Lower viscosity allows more material to flow through a standard die under specified conditions. |
| Processing Temperature | Decrease | The polymer achieves the necessary flow for molding at a lower thermal energy level. |
| Extrudate Swell (Die Swell) | Decrease | The plasticizer reduces the melt's elasticity by restricting the relative movement of polymer chains, thus lessening the elastic recovery of shear deformation after exiting the die. nih.gov |
Impact on Polymer Durability and Long-Term Performance
The long-term performance of a plasticized polymer is heavily dependent on the permanence of the plasticizer within the matrix. This compound, being a high molecular weight ester, offers significant advantages in this regard. Its large molecular size and low volatility mean that it is less prone to migrating out of the polymer over time compared to smaller plasticizers. This retention is critical for maintaining the material's flexibility and preventing it from becoming brittle and failing prematurely.
Investigation of Additive Migration and Blooming Phenomena in Polymer Composites
Additive migration is the process by which a plasticizer or other additive moves from the bulk of the polymer to its surface. When this migrated substance forms a visible solid or liquid layer on the surface, it is known as "blooming" or "bleeding," respectively. adeka.co.jp This phenomenon is undesirable as it can alter the surface appearance, compromise product integrity, and reduce the long-term effectiveness of the additive. adeka.co.jpspecialchem.com
The tendency for an additive to migrate is governed by several factors:
Compatibility: If the plasticizer has poor solubility or compatibility with the polymer matrix, it is more likely to be expelled to the surface. adeka.co.jp
Concentration: Using an additive above its saturation limit in the polymer will cause the excess to migrate. upd.edu.ph
Molecular Weight: Lower molecular weight additives are more mobile and diffuse more readily through the polymer matrix. specialchem.com
Environmental Conditions: Elevated temperatures can increase the mobility of additives, while humidity can also accelerate migration. specialchem.com
This compound is a high molecular weight plasticizer, which inherently reduces its mobility and diffusion rate within the polymer. specialchem.com Its long aliphatic structure generally provides good compatibility with non-polar and moderately polar polymers. These characteristics make DIDD less prone to migration and blooming compared to smaller, more volatile plasticizers. Selecting an additive with high molecular weight and good compatibility, such as DIDD, is a key strategy for creating stable polymer composites with a long and reliable service life. adeka.co.jp
| Factor Influencing Migration | Low Molecular Weight Plasticizers | High Molecular Weight Plasticizers (e.g., DIDD) |
|---|---|---|
| Mobility/Diffusion Rate | High | Low |
| Volatility | High | Low |
| Migration/Blooming Potential | Higher | Lower |
| Long-Term Permanence | Lower | Higher |
This compound in Lubricant and Hydraulic Fluid Formulations
Esters of dicarboxylic acids, including dodecanedioates, are increasingly used as base stocks or additives in high-performance lubricants and hydraulic fluids. Their chemical structure offers a unique combination of properties that are superior to traditional mineral oils in demanding applications.
Ester-Based Chemistry in Advanced Lubricants
Synthetic esters have been used for decades in specialized areas like aviation and compressor oils due to their high thermal stability and cleanliness. lube-media.com The use of ester-based chemistry, particularly with compounds like this compound, is expanding into broader industrial and automotive applications.
The key advantages of esters in lubricants stem from their molecular structure:
Polarity: The ester functional group (-COO-) is polar. This polarity causes the ester molecules to adhere to positively charged metal surfaces, forming a persistent lubricating film. This film provides excellent protection against friction and wear, especially under boundary lubrication conditions. lube-media.com
Thermal and Oxidative Stability: Saturated synthetic esters show very good stability at high temperatures and resistance to oxidation, which extends the fluid's lifetime and reduces the formation of sludge and deposits.
Low Volatility and High Flash Point: The strong intermolecular cohesion provided by the ester groups results in low volatility and consequently high flash points, which enhances safety in high-temperature operations. lube-media.com
Excellent Low-Temperature Properties: The branched alkyl groups (like isodecyl) in DIDD disrupt crystallization at low temperatures, leading to very low pour points and ensuring fluid flow in cold conditions. Research on dodecanedioate esters has shown that branched structures significantly improve low-temperature performance. researchgate.net For example, di-2-ethylhexyl dodecanedioate has a pour point of -55°C. nanobioletters.com
Solvency and Dispersancy: The amphiphilic nature of esters (having both polar and non-polar parts) allows them to act as detergents and dispersants, keeping oxidation byproducts in suspension and maintaining system cleanliness. lube-media.com
Research on various dodecanedioate esters has demonstrated their suitability for lubricant and hydraulic fluid applications. Kinematic viscosity values for these esters at 40°C are typically in a range suitable for hydraulic fluids. nanobioletters.comresearchgate.net The combination of a high viscosity index, high flash point, and low pour point makes them ideal for equipment operating across a wide temperature range. researchgate.net
The following table summarizes key lubrication properties determined for various dodecanedioate esters in a research study, illustrating the performance characteristics of this chemical family.
| Dodecanedioate Ester | Pour Point (°C) | Flash Point (°C) | Kinematic Viscosity @ 40°C (cSt) | Viscosity Index |
|---|---|---|---|---|
| di-2-ethylhexyl dodecanedioate | -55 | 200 | 19.8 | 155 |
| di-2-methylbutyl dodecanedioate | -45 | 180 | 13.6 | 151 |
| di-2-ethylbutyl dodecanedioate | -35 | 195 | 15.4 | 152 |
| di-oleyl dodecanedioate | -20 | 300 | 44.7 | 190 |
Data sourced from a study on the lubrication properties of dodecanedioate esters. nanobioletters.com
Advanced Analytical Characterization for Diisodecyl Dodecanedioate Research
Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis
Spectroscopy is indispensable for probing the molecular structure of Diisodecyl dodecanedioate (B1236620). By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, allowing for detailed structural confirmation and quantification.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of Diisodecyl dodecanedioate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the ester's identity.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the isodecyl and dodecanedioate chains would be observed. The protons on the carbons adjacent to the ester oxygen (α-protons) are deshielded and would appear downfield. The numerous methylene (B1212753) (-CH₂) groups in the long aliphatic chains would produce a large, complex signal in the aliphatic region of the spectrum, while the terminal methyl (-CH₃) groups of the isodecyl chains would appear as the most upfield signals. nih.gov
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. acs.orgresearchgate.net The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. The carbons bonded to the ester oxygen are also deshielded, followed by the carbons of the long methylene chains. The methyl carbons of the isodecyl group would be the most shielded, appearing furthest upfield. The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecule's carbon-hydrogen framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on typical shifts for long-chain aliphatic esters. Actual values may vary based on solvent and experimental conditions.)
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | - | 173-175 |
| Methylene C adjacent to C=O | 2.2-2.4 | 34-36 |
| Methylene C adjacent to Ester O | 3.9-4.1 | 64-66 |
| Internal Methylene Groups | 1.2-1.6 | 25-30 |
| Isodecyl Branch Methine (CH) | 1.5-1.7 | 35-39 |
| Isodecyl Methyl Groups (CH₃) | 0.8-0.9 | 22-24 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is characterized by absorptions corresponding to the vibrations of specific bonds within the molecule. For this aliphatic ester, the most prominent bands would be:
C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the numerous C-H bonds in the long alkyl chains. uobabylon.edu.iq
C=O Stretch: A very strong, sharp absorption band in the region of 1735-1750 cm⁻¹, which is highly characteristic of the ester carbonyl group.
C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region, corresponding to the stretching vibration of the C-O single bond of the ester functionality.
Ultraviolet-Visible (UV-Vis) spectroscopy has limited application in the direct analysis of this compound. The molecule lacks chromophores—conjugated systems or aromatic rings—that absorb light in the UV-Vis range (200-800 nm). Therefore, a UV-Vis spectrum of a pure sample would not show significant absorbance, confirming the absence of aromatic impurities or conjugated double bonds.
Mass Spectrometry (MS) is a vital tool for determining the molecular weight of this compound and providing structural information through fragmentation analysis. nih.gov When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a highly sensitive and selective method for both identification and quantification. nih.govfrontiersin.org
In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments is measured. The fragmentation pattern can help confirm the structure. For a long-chain aliphatic ester like this compound, common fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and McLafferty rearrangement, which can provide clues about the structure of the alcohol and acid portions of the molecule. youtube.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for analyzing volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, where the GC separates it from other components in a mixture before it enters the mass spectrometer for detection and identification. restek.comgcms.cz This technique is widely used for quantifying esters in various matrices. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): For complex mixtures or when derivatization is not desired, LC-MS is an excellent alternative. The LC separates the components in the liquid phase before they are ionized and detected by the mass spectrometer. frontiersin.org Techniques like electrospray ionization (ESI) are commonly used for the analysis of high-molecular-weight esters. researchgate.net
Chromatographic Separation Methods in Ester Analysis
Chromatography is essential for separating this compound from reaction precursors, byproducts, or other components in a mixture, enabling its purification and accurate quantification.
Gas Chromatography (GC) is a primary technique for the analysis of esters that have sufficient volatility and thermal stability. restek.com Given its high molecular weight, the analysis of this compound requires specific GC conditions to ensure proper volatilization and passage through the column without degradation. chromforum.org
A typical GC analysis would involve injecting a dilute solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas (like helium or hydrogen) through a capillary column. libretexts.org The separation is based on the compound's boiling point and its interaction with the column's stationary phase. A temperature-programmed oven is essential, starting at a lower temperature and ramping up to elute the high-boiling ester. libretexts.org A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
Table 2: Typical GC-MS Parameters for High Molecular Weight Ester Analysis
| Parameter | Condition |
| Column | DB-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness nih.govscispace.com |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) scispace.com |
| Injection Mode | Split/Splitless (Splitless for trace analysis) |
| Inlet Temperature | 280-300 °C scispace.com |
| Oven Program | Initial 150 °C, ramp at 10-15 °C/min to 300-320 °C, hold for 10-15 min nih.gov |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Source Temp. | ~230 °C scispace.com |
| MS Quad Temp. | ~150 °C scispace.com |
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for assessing purity and analyzing non-volatile impurities. It is especially useful as it is performed at or near ambient temperature, avoiding thermal degradation of the analyte.
For a non-polar compound like this ester, reversed-phase HPLC is the method of choice. oatext.com The sample is dissolved in a suitable solvent and injected into the system. It is then pumped through a column packed with a non-polar stationary phase (e.g., C8 or C18) using a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.net Separation occurs based on the differential partitioning of the analyte between the mobile and stationary phases. Since this compound lacks a UV chromophore, detection can be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a mass spectrometer (MS). thermofisher.com
Size Exclusion Chromatography (SEC) for Oligomeric Characterization
Size Exclusion Chromatography (SEC) is a powerful liquid chromatography technique used to separate macromolecules based on their hydrodynamic volume in solution. scholaris.ca In the analysis of this compound, SEC is instrumental in identifying and quantifying oligomeric species that may be present as byproducts of the manufacturing process or as degradation products. The fundamental principle of SEC involves the differential partitioning of molecules between the mobile phase and the stagnant liquid phase within the pores of the column packing material. scholaris.ca Larger molecules are unable to enter the pores, or can only access a small fraction of the pore volume, and thus elute from the column more quickly. scholaris.ca Smaller molecules, such as the this compound monomer, can penetrate the pores more deeply, resulting in a longer elution time. scholaris.ca
The separation of native protein complexes according to their size by migration through a gel matrix is a common application of this technique. nih.gov For the analysis of esters, the selection of an appropriate mobile phase and column set is critical to achieve effective separation. The technique can be enhanced by coupling it with advanced detectors. While a standard differential refractive index (DRI) detector is common, the addition of multi-angle light scattering (MALS), refractive index (RI), and ultraviolet (UV) detectors provides a more comprehensive characterization. nih.gov This multi-detector approach allows for the determination of the absolute molar mass of the eluting species without the need for column calibration with standards of a similar structure. nih.gov
| Parameter | Description |
| Principle | Separation based on hydrodynamic volume. |
| Application for this compound | Detection and quantification of oligomers. |
| Key Components | Pump, Injector, Column, Detectors (e.g., RI, UV, MALS). |
| Output | Chromatogram showing distribution of molecular sizes. |
Method Validation and Quality Assurance in this compound Analysis
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. iiste.orgdemarcheiso17025.com It is an essential component of any good analytical practice.
Developing a robust analytical protocol is a systematic process that ensures the method is reliable and reproducible. For the analysis of an ester like this compound, this involves several key stages. The process begins with defining the analytical requirements, such as the analyte, the expected concentration range, and the required precision and accuracy. This is followed by the selection of an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), which are widely used for ester analysis. researchgate.netscielo.br
The validation of the method involves evaluating several performance parameters, including linearity, selectivity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). scielo.br Robustness testing is also performed by deliberately introducing small variations in method parameters (e.g., temperature, flow rate) to ensure the method remains unaffected. iiste.orgresearchgate.net
For the chemical analysis of this compound, sources of uncertainty can arise from various stages of the analytical process:
Sampling: Ensuring the analyzed portion is representative of the bulk material.
Sample Preparation: Uncertainties in weighing, dilutions, and extractions. aip.org
Standard Preparation and Calibration: Purity of reference standards and fitting of the calibration curve.
Instrumental Analysis: Repeatability of injections and detector response. aip.org
Data Interpretation: Integration of chromatographic peaks and subsequent calculations.
The combined standard uncertainty is typically calculated by taking the square root of the sum of the squares of the individual standard uncertainties. nist.gov This is often multiplied by a coverage factor (usually k=2) to provide an expanded uncertainty, which defines an interval expected to encompass the true value with a high level of confidence (typically 95%). isobudgets.comeurachem.org
Q & A
Q. What are the established methodologies for synthesizing Diisodecyl Dodecanedioate with high purity, and what analytical techniques are recommended for structural verification?
To synthesize this compound, a two-step esterification process is typically employed: (1) reacting dodecanedioic acid with isodecanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux, followed by (2) purification via vacuum distillation to remove unreacted alcohols and byproducts. For structural verification, use nuclear magnetic resonance (NMR) spectroscopy to confirm ester linkage formation (e.g., carbonyl peaks at ~170 ppm in NMR) and gas chromatography-mass spectrometry (GC-MS) to validate molecular weight and purity. Infrared (IR) spectroscopy can also identify ester C=O stretches (~1740 cm) .
Q. How can researchers accurately determine the melting point and solubility profile of this compound under varying experimental conditions?
Differential scanning calorimetry (DSC) is recommended for determining melting points, as it accounts for thermal stability and polymorphic behavior. For solubility, conduct phase equilibrium studies in solvents (e.g., hexane, ethanol, water) using gravimetric or spectrophotometric methods at controlled temperatures (e.g., 25°C, 40°C). Note that solubility in polar solvents may require adjustments to solvent polarity indices. The U.S. EPA’s systematic review protocols for analogous esters provide frameworks for data reproducibility and quality control .
Advanced Research Questions
Q. What advanced approaches are recommended for assessing the environmental persistence and biodegradation pathways of this compound in aquatic systems?
Apply OECD Guideline 301 (Ready Biodegradability Test) to evaluate mineralization rates under aerobic conditions. Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to identify intermediate metabolites (e.g., dodecanedioic acid, isodecanol) in biodegradation studies. For anaerobic systems, sediment-water microcosm experiments can elucidate reductive degradation pathways. Union Carbide’s historical biodegradability testing protocols for related esters offer methodological precedents .
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models for this compound?
Adopt a weight-of-evidence approach: (1) Compare dose-response curves across models, adjusting for metabolic activation (e.g., S9 liver enzyme supplementation in vitro). (2) Validate in vitro findings using pharmacokinetic modeling to estimate bioavailable concentrations in vivo. (3) Cross-reference with epidemiological data, if available. The U.S. EPA’s hazard assessment framework for diisodecyl phthalate (DIDP) emphasizes reconciling interspecies differences via allometric scaling and uncertainty factors .
Q. What mechanistic insights exist regarding the endocrine-disrupting potential of this compound, and how can they be experimentally validated?
Hypothesized mechanisms include interference with nuclear hormone receptors (e.g., PPAR-γ, estrogen receptor). To validate, employ receptor-binding assays (e.g., fluorescence polarization) and transcriptional activation assays (e.g., luciferase reporter gene systems in HEK293 cells). Metabolite profiling (via LC-MS/MS) can identify bioactive derivatives, such as hydrolyzed dodecanedioic acid, which may exhibit distinct toxicokinetic properties .
Methodological and Analytical Questions
Q. What experimental designs are optimal for evaluating the ecotoxicological effects of this compound on soil microbiota?
Use standardized soil microcosms spiked with -labeled compound to track mineralization and bioaccumulation. Measure microbial diversity via 16S rRNA sequencing and functional endpoints (e.g., dehydrogenase activity). Include negative controls (sterilized soil) and reference toxicants (e.g., sodium azide) to distinguish compound-specific effects from background variability. The U.S. EPA’s fate and transport assessments provide guidance on test duration and soil matrix selection .
Q. How should researchers interpret conflicting data on the dermal irritation potential of this compound across different animal models?
Discrepancies may arise from interspecies differences in skin permeability or metabolic rates. Conduct comparative studies using reconstructed human epidermis (RhE) models (e.g., EpiDerm™) alongside rabbit assays. Calculate irritation scores using the in vitro RhE test protocol (OECD TG 439) and correlate with in vivo results. Adjust for vehicle effects (e.g., ethanol vs. aqueous solutions) in data interpretation .
Data Analysis and Quality Control
Q. What statistical frameworks are suitable for analyzing dose-dependent cytotoxicity of this compound in heterogeneous cell populations?
Apply benchmark dose (BMD) modeling to estimate thresholds for significant cytotoxicity (e.g., 10% inhibition, BMD). Use mixed-effects models to account for intra-experiment variability in primary cell cultures. For high-throughput screening data, machine learning algorithms (e.g., random forests) can identify non-linear response patterns. The U.S. EPA’s systematic review criteria for study quality (e.g., reliability, relevance) should guide data inclusion .
Q. How can researchers address gaps in physicochemical property data for this compound using predictive modeling?
Employ quantitative structure-property relationship (QSPR) models to estimate log (octanol-water partition coefficient) and Henry’s law constant. Validate predictions against experimental data from analogous esters (e.g., diisodecyl adipate). The EPA’s CompTox Chemistry Dashboard provides curated datasets for cross-referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
